

# Why did the Tildacerfont CAHmelia-203 study not meet its primary endpoint?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tildacerfont |           |
| Cat. No.:            | B1682374     | Get Quote |

# Tildacerfont CAHmelia-203 Study: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the **Tildacerfont** CAHmelia-203 clinical trial for classic congenital adrenal hyperplasia (CAH). The content addresses why the study did not meet its primary endpoint and offers troubleshooting guidance for related experimental design.

## Frequently Asked Questions (FAQs)

Q1: What was the primary endpoint of the CAHmelia-203 study?

The primary endpoint of the CAHmelia-203 study was the assessment of a dose-response relationship for the change in androstenedione (A4) from baseline to week 12 of treatment with **tildacerfont** compared to placebo.[1][2][3][4]

Q2: Why did the CAHmelia-203 study not meet its primary endpoint?

The CAHmelia-203 study did not achieve its primary efficacy endpoint because it failed to demonstrate a statistically significant dose-dependent reduction in androstenedione (A4) levels at week 12.[1][2][3][4] The 200mg once-daily dose of **tildacerfont** showed a placebo-adjusted reduction from baseline in A4 of -2.6%, which was not statistically significant.[1][4]







A major contributing factor to the study's failure was low patient compliance with both the study medication and their daily glucocorticoid regimen.[1][4] Approximately only 50% of patients reported 80% or greater compliance, leading to lower-than-expected exposure to **tildacerfont**. [1][4]

Q3: What is the mechanism of action of tildacerfont?

**Tildacerfont** is a second-generation, once-daily oral antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[2][3] In CAH, a lack of cortisol production leads to a dysfunctional hypothalamic-pituitary-adrenal (HPA) axis, resulting in oversecretion of adrenocorticotropic hormone (ACTH). This, in turn, causes the adrenal glands to produce excessive androgens. **Tildacerfont** works by blocking the CRF1 receptor in the pituitary gland, which is expected to reduce ACTH secretion and consequently lower the production of adrenal androgens.[3]

Q4: What were the characteristics of the patient population in the CAHmelia-203 study?

The study enrolled 96 adults with classic congenital adrenal hyperplasia who had severe hyperandrogenemia.[1] The mean baseline androstenedione (A4) level was 1,151 ng/dL, which is more than five times the upper limit of normal.[1] This patient population was considered difficult-to-treat due to their severe and more refractory hyperandrogenemia.[3]

### **Troubleshooting Guide**

This guide is intended to help researchers design and interpret studies involving CRF1 receptor antagonists in patient populations with challenging adherence.

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                   | Potential Cause                                                                                                                                                                                                              | Recommended Action                                                                                                                                                                                                                                                                                                |
|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lack of Efficacy in a Difficult-<br>to-Treat Population | Low patient adherence to the investigational drug and/or background therapy can significantly impact outcomes. In the CAHmelia-203 study, low compliance was a key factor in the failure to meet the primary endpoint.[1][4] | Implement rigorous patient monitoring and adherence programs. Consider the use of electronic diaries, regular follow-ups, and patient education to improve compliance. For future studies in similar populations, incorporating a lead-in period to assess adherence before randomization could be beneficial.[1] |
| Variability in Hormone Levels                           | The inherent hormonal fluctuations in CAH patients can make it challenging to assess the true effect of an investigational drug.                                                                                             | Increase the frequency of sample collection for hormonal analysis to better characterize baseline and treatment-emergent changes. Utilize validated and sensitive assays for hormone quantification.                                                                                                              |
| Suboptimal Dosing                                       | The selected dose range may not have been sufficient to elicit a significant response in a severely affected patient population.                                                                                             | Conduct thorough dose-finding studies in earlier phases of development to identify the optimal dose range. Consider pharmacokinetic and pharmacodynamic modeling to inform dose selection.                                                                                                                        |

## **Data Presentation**

# **CAHmelia-203 Study: Primary Endpoint Results**



| Treatment<br>Group       | Number of<br>Patients             | Mean Baseline<br>A4 (ng/dL)          | Placebo-<br>Adjusted<br>Change in A4<br>from Baseline<br>at Week 12 | p-value            |
|--------------------------|-----------------------------------|--------------------------------------|---------------------------------------------------------------------|--------------------|
| Placebo                  | Not specified in top-line results | 1,151 (overall study population) [1] | N/A                                                                 | N/A                |
| Tildacerfont<br>50mg QD  | Not specified in top-line results | 1,151 (overall study population) [1] | Data not publicly<br>disclosed in top-<br>line results              | Not disclosed      |
| Tildacerfont<br>100mg QD | Not specified in top-line results | 1,151 (overall study population) [1] | Data not publicly<br>disclosed in top-<br>line results              | Not disclosed      |
| Tildacerfont<br>200mg QD | Not specified in top-line results | 1,151 (overall study population) [1] | -2.6%[1][4]                                                         | Non-significant[1] |

# Experimental Protocols CAHmelia-203 Study Design

The CAHmelia-203 study was a Phase 2b, randomized, double-blind, placebo-controlled, doseranging clinical trial.[1]

#### Methodology:

- Patient Population: 96 adult patients with classic congenital adrenal hyperplasia and severe hyperandrogenemia (mean baseline A4 >5x upper limit of normal).[1]
- Blinded Placebo Lead-in: For the first six weeks, all patients received a blinded placebo to assess their adherence to their existing glucocorticoid therapy.[1]
- Randomization: Patients who met all eligibility criteria after the lead-in period were randomized in a blinded manner to one of four treatment arms.



- Treatment Arms:
  - Placebo once daily (QD)
  - Tildacerfont 50mg QD
  - Tildacerfont 100mg QD
  - Tildacerfont 200mg QD
- Treatment Duration: The placebo-controlled treatment period continued for 12 weeks.[1]
- Primary Endpoint Assessment: The primary endpoint was the assessment of the doseresponse for the change in androstenedione (A4) from baseline to week 12.[1]
- Open-Label Extension: Following the 12-week placebo-controlled period, all patients were eligible to receive tildacerfont in an open-label extension phase.[1]

### **Visualizations**

**Tildacerfont Mechanism of Action in the HPA Axis** 









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. investors.sprucebio.com [investors.sprucebio.com]
- 2. streetinsider.com [streetinsider.com]
- 3. Spruce Biosciences Reports Full Year 2023 Financial Results and Provides Corporate Updates | SPRB Stock News [stocktitan.net]
- 4. Spruce Biosciences says CAHmelia-203 study did not meet efficacy endpoint -TipRanks.com [tipranks.com]
- To cite this document: BenchChem. [Why did the Tildacerfont CAHmelia-203 study not meet its primary endpoint?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682374#why-did-the-tildacerfont-cahmelia-203study-not-meet-its-primary-endpoint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com